molecular formula C13H9NO3 B189384 3-Benzoylpicolinic acid CAS No. 64362-32-9

3-Benzoylpicolinic acid

Cat. No. B189384
CAS RN: 64362-32-9
M. Wt: 227.21 g/mol
InChI Key: YERHKEWRHQIXFY-UHFFFAOYSA-N
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Description

3-Benzoylpicolinic acid is a chemical compound with the molecular formula C13H9NO3 . It is an endogenous metabolite of L-tryptophan (TRP) that has been reported to possess a wide range of neuroprotective, immunological, and anti-proliferative effects within the body .


Synthesis Analysis

The synthesis of 3-Benzoylpicolinic acid has been studied in the context of its anticancer activity and cytotoxicity. For instance, it has been used in the formation of a novel ruthenium complex, [Ru(bpy)2(bzpic)2]2+, where bpy = 2,2ʹ-bipyridine and bzpic = 3-Benzoylpicolinic acid .


Molecular Structure Analysis

The molecular structure of 3-Benzoylpicolinic acid consists of a benzoyl group attached to the 3-position of a picolinic acid molecule . The molecular weight of 3-Benzoylpicolinic acid is 227.21 g/mol .


Physical And Chemical Properties Analysis

3-Benzoylpicolinic acid has a molecular weight of 227.21 g/mol, a monoisotopic mass of 227.058243 Da, and a complexity of 297 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 .

Scientific Research Applications

Anticancer Activities

3-Benzoylpicolinic acid, as a derivative of picolinic acid, has been studied for its potential in vitro anticancer activities . For instance, rhenium (I) tricarbonyl complexes of picolinic acid and its fluorinated complex derivatives have shown promising results against lung cancer cells . One of the complexes, fac- [Re (Pico) (CO) 3 (H 2 O)], was found to be toxic with respective LC 50 values of 9.0±0.9, 15.8±4.9 (SI=0.570) and 20.9±0.8 (SI=0.430) μg/mL . This suggests that 3-Benzoylpicolinic acid could be used in the development of new anticancer drugs.

Development of Rapid Sensors

Picolinic acid, a key metabolite found in the amino acid tryptophan, has been implicated in various mental health disorders . As such, there has been interest in developing a rapid sensor to detect picolinic acid . A molecularly imprinted polymers (MIPs)-based electrochemical sensor has been developed that can rapidly and selectively detect picolinic acid . This sensor has significant potential for use in the rapid and selective detection of picolinic acid by electrochemical analysis .

Role in Mental Health Disorders

Picolinic acid has been well-studied for its significant role in mental health disorders . It has been linked to conditions such as major depression and other mental health conditions . Therefore, 3-Benzoylpicolinic acid, as a derivative of picolinic acid, could potentially be used in the study and treatment of these disorders.

Diagnostic Markers or Biomarkers

The development of dependable analytical methods capable of selectively detecting and quantifying picolinic acid in biological samples at typical concentrations is of utmost importance . These methods could serve as valuable diagnostic markers or biomarkers for various conditions, facilitating early detection, treatment monitoring, and ultimately enhancing patient outcomes .

Study of Biological Systems

Given the presence of the carboxylic acid molecule in biological systems, picolinic acid and its derivatives, including 3-Benzoylpicolinic acid, can be used to study these systems . The effect of the fluorine atoms on the backbone of the N,O’ -bidentate ligand was investigated and a trend was noticed in the carbonyl stretching frequencies: with Pico < Tfpc < Dfpc .

Development of Metal-Based Drugs

Metal-based drugs have shown to be effective in treating numerous different ailments with applications as antimicrobial agents, arthritis treatments, anti-ulcer drugs, vasodilators, diagnostic contrasting agents, and anticancer treatments . As such, 3-Benzoylpicolinic acid could potentially be used in the development of these drugs.

Safety and Hazards

The safety data sheet for 3-Benzoylpicolinic acid indicates that it may cause serious eye irritation . Therefore, it is recommended to wear eye/face protection when handling this compound and to seek medical attention if eye irritation persists .

properties

IUPAC Name

3-benzoylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3/c15-12(9-5-2-1-3-6-9)10-7-4-8-14-11(10)13(16)17/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERHKEWRHQIXFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(N=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352454
Record name 3-Benzoylpicolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzoylpicolinic acid

CAS RN

64362-32-9
Record name 3-Benzoylpicolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Benzoylpyridine-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

10 g (67 mmol) quinolinic acid anhydride was suspended in 50 ml benzene and 17.9 g (134 mmol) AlCl3 was added in portions while cooling on ice. After completion of the addition, it was stirred for a further 3 hours at room temperature, carefully admixed with ice and aspirated from the precipitate which was present. The crude product was purified by column chromatography on silica gel 60 using ethyl acetate/dichloromethane 1/1 as the eluent.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 3-Benzoylpicolinic acid interesting for anticancer research?

A1: While 3-Benzoylpicolinic acid itself hasn't been extensively studied for its direct anticancer properties, its incorporation into metal complexes, particularly with ruthenium, shows promise. [] In the study by [], 3-Benzoylpicolinic acid acts as a ligand, binding to a ruthenium(II)-bipyridine center to form the complex [Ru(bpy)2(bzpic)2]2+ (bpy = 2,2ʹ-bipyridine and bzpic = 3-Benzoylpicolinic acid). This complex exhibited promising in vitro antiproliferative activity against the SK-MEL-28 melanoma cell line. []

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